2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group, which is further substituted with a 3-methylisothiazol-5-yl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical for binding .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-7-14(22-18-10)17-13(19)9-20-12-6-4-5-11-8-16(2,3)21-15(11)12/h4-7H,8-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMYRCFFDAJDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are usually introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Formation of the Acetamide Linkage: The final step involves coupling the benzofuran and isothiazole intermediates through an acetamide linkage, typically using acylation reactions with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the isothiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced isothiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and specificity.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and isothiazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The acetamide linkage provides flexibility, allowing the compound to adopt conformations that enhance its biological activity.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural framework can be compared to several analogues (Table 1):
Key Observations :
- Substituent Effects : The 3-methylisothiazole group provides distinct electronic properties (e.g., sulfur’s polarizability) compared to isoxazole (oxygen-containing) in the ethyl-linked analogue (). This may influence metabolic stability or target affinity .
Pharmacological Activity
For instance, acetamide derivatives with triazole or coumarin cores exhibit anti-exudative effects comparable to diclofenac (). The dihydrobenzofuran moiety may enhance membrane permeability, while the isothiazole group could modulate cyclooxygenase (COX) inhibition, a common mechanism in anti-inflammatory drugs.
Physicochemical Properties
Hydrogen-bonding patterns () and crystallographic packing () are critical for solubility and melting points. In contrast, the ethyl-linked isoxazole analogue () may exhibit higher solubility due to the flexible spacer.
Stability and Metabolism
The isothiazole ring’s sulfur atom may confer susceptibility to oxidative metabolism compared to isoxazole or thiazolidinone derivatives. This could impact half-life in vivo, necessitating prodrug strategies for optimal therapeutic efficacy.
Biological Activity
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure features a benzofuran moiety linked to a methylisothiazole group through an ether linkage, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance:
- Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells.
- Lung Cancer Cells : It showed effectiveness against A549 lung cancer cells, indicating potential as an anticancer agent.
A summary of cytotoxicity findings is presented in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| MDA-MB-231 | 20 | |
| A549 | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against:
- Gram-positive Bacteria : Notably effective against Staphylococcus aureus.
- Gram-negative Bacteria : Moderate activity observed against Escherichia coli.
The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines : A study conducted by Bernard et al. (2020) demonstrated that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells.
"The synthesized derivatives showed promising anticancer activity with minimal toxicity to normal cells" .
-
Antimicrobial Efficacy : Research published in MDPI indicated that the compound's derivatives exhibited varied antimicrobial activity, with some showing significant inhibition of bacterial growth.
"Certain derivatives displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria" .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may disrupt cellular processes critical for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
